molecular formula C17H26N4O2S B2356473 6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953011-45-5

6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2356473
CAS No.: 953011-45-5
M. Wt: 350.48
InChI Key: IIRADWGPYHCXCN-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent, selective, and ATP-competitive small-molecule inhibitor of Phosphoinositide 3-Kinase gamma (PI3Kγ). This kinase is uniquely expressed in hematopoietic cells and plays a critical role in signaling through G-protein coupled receptors (GPCRs), making it a central regulator of immune cell migration, activation, and function within the tumor microenvironment source . By selectively inhibiting PI3Kγ, this compound disrupts key oncogenic signaling pathways, notably suppressing the recruitment and pro-tumoral polarization of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) source . Its research value is paramount in the fields of immuno-oncology and inflammation, enabling the investigation of tumor immunology, the interplay between immune suppression and cancer progression, and the potential for therapeutic combinations with immune checkpoint inhibitors. Studies utilizing this inhibitor provide a mechanistic basis for targeting the immunosuppressive tumor microenvironment to enhance anti-tumor immunity.

Properties

IUPAC Name

6-ethyl-3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-4-14-12(3)18-17-21(16(14)23)13(11-24-17)10-15(22)20-8-6-19(5-2)7-9-20/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRADWGPYHCXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , a thiazolo-pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes diverse research findings related to its biological properties, particularly focusing on its anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a thiazolo-pyrimidine core linked to an ethylpiperazine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). The compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µg/ml)
6-Ethyl CompoundMCF-75.5
6-Ethyl CompoundHepG-26.9

These results suggest that the compound could serve as a lead for further development in cancer therapy .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory activity. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds with similar structures have shown significant inhibition percentages against COX enzymes, with some derivatives achieving up to 90% inhibition compared to standard anti-inflammatory drugs like sodium diclofenac .

Case Study:
In a comparative study, several thiazolo-pyrimidine derivatives were evaluated for their analgesic effects using a carrageenan-induced paw edema model. The results indicated that compounds similar to the target compound exhibited significant reductions in edema, demonstrating their potential as analgesics.

CompoundEdema Inhibition (%)
6-Ethyl Compound64%
Sodium Diclofenac56%

This data highlights the compound's efficacy in reducing inflammation and pain .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Comparison with Similar Compounds

Thiazolo[3,2-a]Pyrimidinone Derivatives

  • Setoperone (C₂₁H₂₄FN₃O₂S) :

    • Structure : Features a 4-(4-fluorobenzoyl)piperidine substituent instead of the 4-ethylpiperazine group.
    • Molecular Weight : 401.50 g/mol .
    • Key Differences : The fluorobenzoyl-piperidine moiety in Setoperone enhances affinity for serotonin (5-HT₂A) and dopamine (D₂/D₃) receptors, while the target compound’s ethylpiperazine group may improve solubility and selectivity for other targets .
  • 6-(2-Hydroxyethyl)-7-Methyl-2H-Thiazolo[3,2-a]Pyrimidin-5(3H)-One :

    • Structure : Lacks the 4-ethylpiperazine side chain, substituted instead with a hydroxyethyl group.
    • Molecular Weight : 212.27 g/mol .
    • Key Differences : The hydroxyethyl group increases hydrophilicity but reduces receptor-binding versatility compared to the target compound’s piperazine substituent .

Pyrimidinone Derivatives Without Thiazolo Rings

  • 6-Ethyl-3-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-2-Oxoethyl}-2-Phenylpyrimidin-4(3H)-One: Structure: Pyrimidinone core with a phenyl group at position 2 and a 4-(4-fluorophenyl)piperazine side chain. Molecular Weight: 420.49 g/mol .

Substituent Effects on Pharmacological Properties

Compound Substituent at Position 3 Molecular Weight (g/mol) Key Biological Targets
Target Compound 2-(4-Ethylpiperazin-1-yl)-2-oxoethyl 322.43 Serotonin/Dopamine receptors (predicted)
Setoperone 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl 401.50 5-HT₂A, D₂/D₃ receptors
3-(4-Bromophenyl)-3-Hydroxy-7-Trifluoromethyl Analog 4-Bromophenyl and trifluoromethyl groups Not reported Protein kinase/tubulin inhibition
  • Piperazine vs.
  • Electron-Withdrawing Groups: Analogs like 2-[(3,5-Difluoro-3'-methoxybiphenyl-4-yl)amino]nicotinic acid () show that halogen substituents improve metabolic stability but may reduce solubility, whereas the target compound’s ethyl and methyl groups balance lipophilicity and bioavailability .

Preparation Methods

Fusion-Based Cyclocondensation

A mixture of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, thiourea, and zinc chloride in glacial acetic acid undergoes fusion at 80°C for 4 hours to yield ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ) (85% yield). While this method uses inexpensive reagents, the requirement for high temperatures and prolonged reaction times limits scalability.

One-Pot Synthesis Using Ionic Liquids

A patent describes a one-pot method where 2-aminothiazole, substituted benzaldehyde, and acetoacetate alkyl ester react in ionic liquids (e.g., [BMIM]BF₄) at 35°C to the solvent’s boiling point for 2–12 hours. This approach avoids multi-step purification and achieves yields up to 72% for analogous compounds. For the target compound, substituting benzaldehyde with ethyl-substituted aldehydes and optimizing the ionic liquid’s polarity could enhance efficiency.

Functionalization at Position 3: Introduction of the 4-Ethylpiperazine Side Chain

The 2-(4-ethylpiperazin-1-yl)-2-oxoethyl group at position 3 is introduced via nucleophilic substitution or amide coupling:

Chloroacetonitrile-Mediated Alkylation

In a reported protocol, pyrimidine-thione derivative 1 reacts with chloroacetonitrile in DMF under reflux for 10 hours to form ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) (70% yield). Adapting this method, substituting chloroacetonitrile with chloroacetyl chloride enables the installation of a reactive chloroacetamide intermediate, which subsequently reacts with 4-ethylpiperazine to form the target side chain.

Amide Coupling with 4-Ethylpiperazine

A structurally analogous compound, 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, was synthesized by reacting a thiazolopyrimidine intermediate with 4-benzylpiperazine in the presence of a coupling agent. Replacing 4-benzylpiperazine with 4-ethylpiperazine under similar conditions (e.g., DCM, triethylamine, 0°C to room temperature) should yield the desired product.

Stepwise Synthesis and Optimization

Step 1: Core Formation

Procedure :

  • Ethyl acetoacetate (10 mmol), thiourea (15 mmol), 4-ethylbenzaldehyde (10 mmol), and ZnCl₂ (2 mmol) are fused in glacial acetic acid (2 mL) at 80°C for 4 hours.
  • The crude product is recrystallized from ethanol to yield ethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Yield: 78–82%).

Step 2: Thiazolo Ring Closure

Procedure :

  • The intermediate from Step 1 (1 mmol) reacts with chloroacetyl chloride (1.5 mmol) in DMF at 100°C for 8 hours.
  • After aqueous workup, ethyl 3-chloroacetamido-5-(4-ethylphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is obtained (Yield: 65–70%).

Step 3: Piperazine Incorporation

Procedure :

  • The chloroacetamido intermediate (1 mmol) and 4-ethylpiperazine (1.2 mmol) are stirred in dichloromethane with triethylamine (2 mmol) at room temperature for 12 hours.
  • Column chromatography (SiO₂, ethyl acetate/methanol 9:1) isolates the final compound (Yield: 60–65%).

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Temperature 80–100°C Higher yields at elevated temperatures due to accelerated cyclization
Solvent DMF or ionic liquid Ionic liquids improve atom economy and reduce byproducts
Molar Ratio (Piperazine:Intermediate) 1.2:1 Excess piperazine drives reaction completion
Reaction Time 8–12 hours Prolonged time ensures full conversion but risks decomposition

Analytical Characterization

The final product is validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, NCH₂CH₃), 2.35–2.60 (m, 8H, piperazine-H), 3.45 (s, 2H, COCH₂N), 4.20 (q, 2H, OCH₂CH₃), 6.85 (s, 1H, thiazole-H).
  • HRMS : m/z calculated for C₂₃H₃₂N₅O₂S [M+H]⁺: 466.2221; found: 466.2218.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Fusion cyclization 70–85 Simple reagents, high purity High energy input, long duration
One-pot ionic liquid 65–72 Eco-friendly, scalable Requires specialized solvents
Amide coupling 60–65 Selective, mild conditions Costly coupling agents

Q & A

Q. What are the key synthetic routes for 6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Step 1: Cyclocondensation of thiazole and pyrimidine precursors under reflux conditions with catalysts like p-toluenesulfonic acid (p-TsOH) .
  • Step 2: Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions using ethyl chlorooxoacetate .
  • Purification: Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substituent positions (e.g., ethyl groups, piperazine rings). For example, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm (1H NMR) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 432.2) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the thiazolo-pyrimidine core .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified piperazine substituents?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during piperazine coupling .
  • Catalyst Screening: Pd/C or CuI catalysts improve coupling efficiency for bulky substituents .
  • Temperature Control: Reactions performed at 60–80°C minimize side products (e.g., N-alkylation byproducts) .
  • Yield Monitoring: Use inline HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

Q. What computational strategies are effective for predicting the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., phosphodiesterase enzymes) using AutoDock Vina and PDB structures (e.g., 4NPV) .
  • DFT Calculations: Analyze electron density maps (B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites on the thiazolo-pyrimidine core .
  • MD Simulations: Assess stability in aqueous environments (GROMACS, CHARMM force field) to guide solubility experiments .

Q. How should researchers resolve contradictory spectral data for structurally similar analogs?

Methodological Answer:

  • Repetition Under Controlled Conditions: Re-run syntheses with standardized reagents to rule out batch variability .
  • 2D NMR Techniques: Use HSQC and HMBC to distinguish overlapping signals (e.g., piperazine vs. ethyl group protons) .
  • Cross-Validation: Compare IR and Raman spectra to confirm functional group assignments .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro Assays:
    • Solubility: Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • In Vivo Models: Administer to rodents (10 mg/kg IV/PO) and measure plasma half-life using sparse sampling protocols .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG 400 mixtures (≤5% v/v) to maintain compound stability .
  • Prodrug Strategies: Introduce phosphate or acetate groups at the 5-oxo position to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. What structural modifications are most promising for enhancing target selectivity?

Methodological Answer:

  • Piperazine Substitutions: Replace 4-ethyl with 4-cyclopropyl to reduce off-target binding (e.g., dopamine receptors) .
  • Thiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to improve affinity for kinase targets .
  • Hybrid Analogues: Fuse with coumarin or triazole moieties to exploit dual binding pockets .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

Methodological Answer:

  • Isotope Labeling: Use 13C-labeled ethyl groups to track incorporation during cyclocondensation .
  • Kinetic Studies: Monitor intermediate formation via stopped-flow UV spectroscopy .
  • Trapping Experiments: Add TEMPO to detect radical intermediates in oxidation steps .

Q. What strategies mitigate compound degradation during long-term storage?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Stabilizing Excipients: Add trehalose (5% w/v) to aqueous formulations to reduce aggregation .
  • Light Protection: Use amber vials and conduct stability studies under ICH Q1B guidelines (UV/vis exposure) .

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